Cas no 7024-74-0 (1-(3-nitrophenyl)-1H-tetrazol-5-ol)

1-(3-Nitrophenyl)-1H-tetrazol-5-ol is a heterocyclic compound featuring a tetrazole ring substituted with a 3-nitrophenyl group and a hydroxyl moiety at the 5-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and energetic materials. The nitro group enhances electrophilic properties, facilitating further functionalization, while the tetrazole ring contributes to stability and coordination potential. Its versatility in click chemistry and as a ligand in metal complexes underscores its utility in research and industrial applications. The compound's well-defined crystalline form ensures consistent purity and handling characteristics.
1-(3-nitrophenyl)-1H-tetrazol-5-ol structure
7024-74-0 structure
Product name:1-(3-nitrophenyl)-1H-tetrazol-5-ol
CAS No:7024-74-0
MF:C7H5N5O3
MW:207.146300077438
CID:5569771
PubChem ID:136008910

1-(3-nitrophenyl)-1H-tetrazol-5-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(3-nitrophenyl)-1,4-dihydro-5H-tetrazol-5-one
    • 1-(3-Nitrophenyl)-1H-tetrazol-5(4H)-one
    • 4-(3-nitrophenyl)-1H-tetrazol-5-one
    • 1-(3-nitrophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
    • SCHEMBL1943700
    • 1-(3-nitrophenyl)-1H-tetrazol-5-ol
    • 1H-tetrazol-5-ol, 1-(3-nitrophenyl)-
    • EN300-6474988
    • Z2932694435
    • 7024-74-0
    • Inchi: 1S/C7H5N5O3/c13-7-8-9-10-11(7)5-2-1-3-6(4-5)12(14)15/h1-4H,(H,8,10,13)
    • InChI Key: TUIKWADRWKTSRE-UHFFFAOYSA-N
    • SMILES: O=C1NN=NN1C1C=CC=C(C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 207.03923904g/mol
  • Monoisotopic Mass: 207.03923904g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 103Ų
  • XLogP3: 1.5

1-(3-nitrophenyl)-1H-tetrazol-5-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6474988-1.0g
1-(3-nitrophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
7024-74-0 95%
1.0g
$971.0 2023-07-10
Aaron
AR028T9U-1g
1-(3-nitrophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
7024-74-0 95%
1g
$1361.00 2025-02-17
Aaron
AR028T9U-10g
1-(3-nitrophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
7024-74-0 95%
10g
$5767.00 2023-12-15
Aaron
AR028T9U-100mg
1-(3-nitrophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
7024-74-0 95%
100mg
$489.00 2025-02-17
Enamine
EN300-6474988-0.5g
1-(3-nitrophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
7024-74-0 95%
0.5g
$758.0 2023-07-10
Aaron
AR028T9U-500mg
1-(3-nitrophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
7024-74-0 95%
500mg
$1068.00 2025-02-17
1PlusChem
1P028T1I-10g
1-(3-nitrophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
7024-74-0 95%
10g
$5224.00 2023-12-16
Aaron
AR028T9U-250mg
1-(3-nitrophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
7024-74-0 95%
250mg
$687.00 2025-02-17
1PlusChem
1P028T1I-5g
1-(3-nitrophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
7024-74-0 95%
5g
$3543.00 2024-04-21
Enamine
EN300-6474988-10.0g
1-(3-nitrophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
7024-74-0 95%
10.0g
$4176.0 2023-07-10

1-(3-nitrophenyl)-1H-tetrazol-5-ol Related Literature

Additional information on 1-(3-nitrophenyl)-1H-tetrazol-5-ol

Introduction to 1-(3-nitrophenyl)-1H-tetrazol-5-ol (CAS No. 7024-74-0) and Its Emerging Applications in Chemical Biology

1-(3-nitrophenyl)-1H-tetrazol-5-ol, identified by the chemical compound code CAS No. 7024-74-0, is a heterocyclic organic molecule that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the tetrazole class, a group of heterocycles characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of a nitro group at the 3-position of the phenyl ring in 1-(3-nitrophenyl)-1H-tetrazol-5-ol introduces additional functionalization possibilities, making it a versatile scaffold for medicinal chemistry and pharmacological research.

The nitrophenyl moiety is particularly noteworthy, as it can participate in various chemical reactions, including reduction to an amine or diazotization, which opens up avenues for further derivatization. The tetrazol-5-ol core, on the other hand, is known for its stability and reactivity, which can be exploited in designing bioactive molecules. Recent studies have highlighted the importance of tetrazole derivatives in drug discovery, particularly for their ability to modulate enzyme activity and interact with biological targets.

In the context of modern pharmaceutical research, 1-(3-nitrophenyl)-1H-tetrazol-5-ol has been explored for its potential as an intermediate in the synthesis of novel therapeutic agents. The nitro group provides a handle for selective functionalization, allowing chemists to attach various pharmacophores or linkers. This flexibility has made it a valuable building block in the development of small-molecule drugs targeting neurological disorders, inflammation, and infectious diseases.

One of the most compelling aspects of 1-(3-nitrophenyl)-1H-tetrazol-5-ol is its reported interaction with biological systems. Preliminary findings suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in metabolic pathways relevant to cancer and neurodegenerative diseases. The nitro group's ability to engage in redox reactions further enhances its potential as a modulator of cellular signaling pathways. These properties have prompted researchers to investigate its role in preclinical models, where it has shown promise in reducing inflammation and mitigating oxidative stress.

The synthesis of 1-(3-nitrophenyl)-1H-tetrazol-5-ol involves multi-step organic transformations that highlight the compound's synthetic accessibility. Key steps typically include nitration of a phenyl derivative followed by tetrazole formation via cycloaddition reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screenings for biological activity. This has accelerated the exploration of derivatives with enhanced pharmacological profiles.

Recent advancements in computational chemistry have also played a pivotal role in understanding the molecular interactions of 1-(3-nitrophenyl)-1H-tetrazol-5-ol. Molecular docking studies have revealed its potential binding affinity to targets such as kinases and proteases, which are critical players in disease pathogenesis. These virtual screening approaches have complemented experimental efforts by predicting lead compounds that can be further optimized for therapeutic efficacy.

The structural motif of 1-(3-nitrophenyl)-1H-tetrazol-5-ol aligns well with current trends in drug design, where heterocyclic scaffolds are favored for their ability to provide multiple hydrogen bonding sites and hydrophobic interactions with biological targets. The combination of the nitrophenyl group and tetrazole ring offers a balance between rigidity and flexibility, allowing for fine-tuning of physicochemical properties such as solubility and metabolic stability.

In conclusion, 1-(3-nitrophenyl)-1H-tetrazol-5-ol (CAS No. 7024-74-0) represents a promising candidate for further exploration in medicinal chemistry and chemical biology. Its unique structural features, combined with its synthetic tractability and reported biological activities, position it as a valuable tool for developing novel therapeutics. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone in the quest for innovative treatments across multiple therapeutic areas.

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